16-Hydroxyhexadecanoic acid
Description
Nomenclature and Structural Classification of 16-Hydroxyhexadecanoic Acid
This compound is systematically known by its IUPAC name, this compound. nih.govgoogle.com It is structurally classified as an omega-hydroxy long-chain fatty acid. nih.govgoogle.com This classification signifies a fatty acid with a hydroxyl (-OH) group located at the terminal (omega) carbon of its aliphatic chain. nih.gov The parent compound is hexadecanoic acid, more commonly known as palmitic acid, a 16-carbon saturated fatty acid. acs.org The presence of the hydroxyl group at the 16th carbon position is the defining structural feature of this molecule. acs.org
This compound is also known by several synonyms, the most common being juniperic acid and 16-hydroxypalmitic acid. acs.orgCurrent time information in Bangalore, IN. These names are often used interchangeably in scientific literature.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Juniperic acid, 16-Hydroxypalmitic acid, ω-Hydroxypalmitic acid |
| CAS Number | 506-13-8 |
| Molecular Formula | C16H32O3 |
| Molecular Weight | 272.42 g/mol |
A summary of key identifiers for this compound.
Significance of this compound in Biological Systems Research
The significance of this compound in biological systems is most prominently observed in the plant kingdom, where it serves as a crucial monomer for the biosynthesis of cutin and suberin. nih.govacs.org Cutin is a complex biopolyester that forms the outer protective layer of the plant cuticle, playing a vital role in preventing water loss and protecting against pathogens and UV radiation. scispace.com Suberin is a similar protective polymer found in plant cell walls, particularly in roots and wounded tissues. hmdb.ca
The biosynthesis of this compound from palmitic acid is catalyzed by cytochrome P450 enzymes, which facilitate the omega-hydroxylation of the fatty acid chain. acs.orgoup.com This enzymatic conversion is a key step in the production of cutin and suberin monomers. oup.com Research on cell-free extracts from plants like Vicia faba has demonstrated the enzymatic conversion of this compound into corresponding dicarboxylic acids, further highlighting its role as a precursor in the formation of these protective polymers. chemicalbook.comsmolecule.com
Beyond its structural role in plants, this compound is also a subject of research in animal and human biology. It is a metabolite of palmitic acid in animals, also formed through the action of cytochrome P450 enzymes. oup.com Studies have explored its potential as a biomarker for various conditions. For instance, its levels have been investigated in the context of chronic kidney disease and acute pancreatitis. nih.govcaymanchem.com Furthermore, some research has suggested its potential as a biomarker for the consumption of certain dietary products. scispace.comhmdb.ca There is also emerging research into its potential anticancer properties. Current time information in Bangalore, IN.
| Biological System | Role/Significance of this compound |
| Plants | A primary monomer for the synthesis of cutin and suberin, providing a protective barrier. |
| Animals/Humans | A metabolite of palmitic acid. |
| Clinical Research | Investigated as a potential biomarker for diseases such as chronic kidney disease and acute pancreatitis. |
| Dietary Science | Explored as a potential biomarker for the intake of specific foods. |
An overview of the research focus on this compound across different biological systems.
Historical Perspectives and Milestones in this compound Research
Key milestones in the research of this compound include the demonstration of the enzymatic conversion of 16-hydroxy[G-3H]hexadecanoic acid to its corresponding dicarboxylic acid in cell-free extracts of Vicia faba epidermis, which provided crucial insights into the biosynthetic pathway of cutin. oup.comchemicalbook.comsmolecule.com This research identified the involvement of an ω-hydroxyacid dehydrogenase and an ω-oxoacid dehydrogenase in this process. oup.comchemicalbook.comsmolecule.com
The development of analytical techniques such as gas chromatography and mass spectrometry has been instrumental in the identification and quantification of this compound and other cutin monomers from plant extracts. scispace.com More recent research has continued to build on this foundational work, exploring the genetic and enzymatic regulation of its production and its broader physiological roles in both plants and animals. The synthesis of this compound, for example, from hexadecanolide, has also been a subject of study, contributing to its availability for research purposes. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
16-hydroxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAGPNKCDRTDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060133 | |
| Record name | 16-Hydroxypalmitic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
272.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 16-Hydroxyhexadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
506-13-8 | |
| Record name | 16-Hydroxyhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 16-Hydroxypalmitic acid | |
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| Record name | 16-Hydroxyhexadecanoic acid | |
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| Record name | Hexadecanoic acid, 16-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 16-Hydroxypalmitic acid | |
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| Record name | 16-hydroxyhexadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.299 | |
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| Record name | 16-HYDROXYPALMITIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IPP3U0F3I | |
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| Record name | 16-Hydroxyhexadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94.00 to 98.00 °C. @ 760.00 mm Hg | |
| Record name | 16-Hydroxyhexadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of 16 Hydroxyhexadecanoic Acid
Enzymatic Biotransformations of 16-Hydroxyhexadecanoic Acid Precursors
The journey from a common fatty acid to this compound involves a series of precise enzymatic reactions. These biotransformations are critical for producing the monomer that will eventually be incorporated into larger structural polymers in plants.
Cytochrome P450 Monooxygenases in Omega-Hydroxylation of Palmitic Acid
The initial and rate-limiting step in the biosynthesis of this compound is the ω-hydroxylation of palmitic acid (a C16 saturated fatty acid). caymanchem.comwikipedia.org This reaction is catalyzed by a class of enzymes known as cytochrome P450 (CYP) monooxygenases. caymanchem.comwikipedia.org These enzymes utilize molecular oxygen and a reducing agent, typically NADPH, to introduce a hydroxyl group at the terminal methyl group of the fatty acid chain. ebi.ac.ukwikipedia.org This process is a key modification that transforms a simple fatty acid into a functionalized monomer for biopolymer synthesis. The reaction requires both oxygen and NADPH, with NADH also being able to substitute for NADPH, albeit with lower efficiency. ebi.ac.uk
Specific Cytochrome P450 Isoforms and their Substrate Specificity (e.g., CYP704B2 in Rice)
Different organisms and even different tissues within an organism can express various isoforms of cytochrome P450 enzymes, each with specific substrate preferences. A notable example in the plant kingdom is the CYP704B2 enzyme in rice (Oryza sativa). nih.govdntb.gov.uaoup.com Research has demonstrated that CYP704B2 is specifically involved in the ω-hydroxylation of C16 and C18 fatty acids. dntb.gov.uanih.gov This enzyme is crucial for the biosynthesis of anther cutin and the formation of pollen exine, the protective outer layer of pollen grains. nih.govdntb.gov.uanih.gov Mutations in the CYP704B2 gene lead to male sterility in rice, characterized by an undeveloped anther cuticle and aborted pollen grains lacking exine, highlighting the essential role of this specific P450 isoform in plant reproduction. nih.govdntb.gov.uaresearchgate.net The CYP704B2 transcript is specifically detected in the tapetum and microspores during anther development. nih.gov Heterologous expression of CYP704B2 in yeast confirmed its catalytic activity in producing ω-hydroxylated fatty acids. dntb.gov.ua
| Enzyme/System | Organism/Tissue | Substrate(s) | Product(s) | Significance |
| Cytochrome P450 Monooxygenases | Plants and Animals | Palmitic acid | This compound | Initial step in the biosynthesis of ω-hydroxy fatty acids. caymanchem.com |
| CYP704B2 | Rice (Oryza sativa) Anther | Palmitic acid, C18 fatty acids | ω-hydroxylated fatty acids | Essential for anther cutin and pollen exine formation. nih.govdntb.gov.uanih.gov |
| Human CYP4A11 | Human Liver | Lauric acid, Myristic acid, Palmitic acid, Stearic acid, Oleic acid, Arachidonic acid | ω-hydroxy fatty acids | Involved in fatty acid metabolism. nih.gov |
Omega-Hydroxyacid Dehydrogenase Activity
Following the initial hydroxylation, the newly formed this compound can undergo further oxidation. The first step in this subsequent pathway is catalyzed by ω-hydroxyacid dehydrogenase. oup.comnih.govnih.gov This enzyme oxidizes the terminal hydroxyl group of the ω-hydroxy fatty acid to an aldehyde, forming an ω-oxo fatty acid. nih.govmdpi.com In plants like Vicia faba (fava bean), this enzymatic activity has been identified in cell-free extracts of the epidermis and demonstrates a preference for NADP as a cofactor. oup.comnih.govnih.gov The activity of this dehydrogenase is crucial for the synthesis of dicarboxylic acids, which are also components of cutin and suberin. oup.comnih.gov Studies in suberizing potato tuber disks have shown that the development of ω-hydroxyacid dehydrogenase activity correlates with the rate of suberin deposition, suggesting its integral role in this process. nih.gov
Omega-Oxoacid Dehydrogenase Activity and Aldehyde Intermediates
The aldehyde intermediate, 16-oxohexadecanoic acid, is then a substrate for ω-oxoacid dehydrogenase. nih.govnih.gov This enzyme catalyzes the oxidation of the aldehyde group to a carboxylic acid, resulting in the formation of a dicarboxylic acid (hexadecanedioic acid). nih.govmdpi.com The presence of this activity has been confirmed in the epidermis of Vicia faba, where the aldehyde intermediate was successfully trapped and identified. nih.gov The conversion of the synthetic 16-oxo intermediate to the dicarboxylic acid by these cell-free preparations further solidifies the role of this enzymatic step. nih.gov This two-step oxidation of the terminal hydroxyl group, involving both an ω-hydroxyacid dehydrogenase and an ω-oxoacid dehydrogenase, is a key pathway for producing dicarboxylic acid monomers for biopolymer synthesis in plants. oup.comnih.gov
Biosynthetic Routes in Plants
In the plant kingdom, this compound is a fundamental building block for the construction of extracellular lipid polymers that provide essential protective functions.
Integration into Cutin and Suberin Biosynthesis
This compound is a principal monomer in the biosynthesis of cutin and suberin, two distinct polyester (B1180765) biopolymers that are crucial for plant survival. caymanchem.comwikipedia.org Cutin forms the framework of the plant cuticle, a waxy layer covering the epidermis of aerial plant parts, which acts as a barrier to prevent water loss and protect against pathogens. nih.gov Suberin is a similar polymer found in the cell walls of various tissues, such as the root endodermis (Casparian strip and suberin lamellae), periderm of bark, and in wound-healing tissues, where it controls the movement of water and solutes and provides a defense against pathogens. hmdb.ca
The Central Role of this compound in Cellular Metabolism and Structure
This compound , also known as juniperic acid, is an omega-hydroxy fatty acid derived from palmitic acid. smolecule.comcaymanchem.comwikipedia.org This compound is a critical component in the structural makeup of plants and is involved in various metabolic processes in both plants and animals. smolecule.comcaymanchem.com Its biosynthesis primarily occurs through the hydroxylation of palmitic acid at the 16th carbon, a reaction catalyzed by cytochrome P450 enzymes. caymanchem.com
Biosynthesis and Metabolic Pathways
The formation of this compound is a crucial step in the biosynthesis of protective biopolymers in plants and is also a documented metabolic process in animal tissues.
Role in Plant Cell Wall Structure Formation
In the plant kingdom, this compound is a fundamental monomer for the synthesis of cutin and suberin, which are complex polyesters forming the protective outer layers of the plant cuticle. smolecule.com These layers are essential for preventing water loss, protecting against UV radiation, and providing a barrier against pathogens and other environmental stresses. smolecule.com The unique structure of this compound, with a hydroxyl group at one end and a carboxyl group at the other, allows it to form the long polyester chains that are characteristic of cutin.
Metabolic Role in Animal Tissues
In animal tissues, the synthesis of this compound from palmitic acid is also catalyzed by cytochrome P450 enzymes through a process known as omega-hydroxylation. smolecule.comcaymanchem.com This metabolic pathway is part of the broader fatty acid metabolism. smolecule.com While it is a normal metabolite, altered levels of related dicarboxylic acids have been observed in certain metabolic conditions like ketosis. scispace.com
Metabolic Fates and Downstream Products
Once synthesized, this compound can undergo several metabolic transformations, leading to the formation of various biologically important molecules.
Conversion to Dicarboxylic Acids
A significant metabolic fate of this compound in plants is its conversion to the corresponding dicarboxylic acid, hexadecanedioic acid. nih.govnih.gov This conversion is an essential step in the biosynthesis of cutin. nih.govnih.gov The process is catalyzed by an ω-hydroxyacid dehydrogenase and an ω-oxoacid dehydrogenase, with NADP+ being the preferred cofactor. nih.govnih.gov The reaction proceeds through a 16-oxohexadecanoic acid intermediate. nih.govnih.gov Studies with cell-free extracts from Vicia faba epidermis have shown that this enzymatic activity has a pH optimum of around 8. nih.govnih.gov
| Enzyme Activity Data from Vicia faba Epidermis | |
| Enzyme | ω-hydroxyacid dehydrogenase |
| Substrate | This compound |
| Cofactor | NADP |
| Apparent Km for Substrate | 1.25 x 10⁻⁵ M |
| Apparent Km for NADP | 3.6 x 10⁻⁴ M |
| pH Optimum | ~8 |
| Inhibitors | Thiol reagents (e.g., N-ethylmaleimide, p-chloromercuribenzoate) |
| Data derived from studies on cell-free extracts. nih.govnih.gov |
Formation of Macrocyclic Lactones (e.g., Cyclohexadecanolide) via Enzymatic Lactonization
This compound can undergo intramolecular esterification, or lactonization, to form macrocyclic lactones such as cyclohexadecanolide (also known as 16-hexadecanolide). capes.gov.brresearchgate.netamerigoscientific.com This reaction can be catalyzed by various lipases, including those from Mucor javanicus, Mucor miehei, Candida antarctica, and Pseudomonas fluorescens. capes.gov.brresearchgate.net The efficiency of this enzymatic synthesis can be influenced by factors such as the solvent, temperature, and pH, with yields of the monolactone reaching over 30% under optimal conditions. capes.gov.br
| Factors Affecting Enzymatic Lactonization of this compound | |
| Enzymes | Lipases from Mucor javanicus, Mucor miehei, Candida antarctica, Pseudomonas fluorescens |
| Substrate | This compound or its methyl ester |
| Product | Cyclohexadecanolide (16-Hexadecanolide) |
| Optimal Temperature | 70°C (in petroleum ether), 80°C (in toluene) |
| Reaction Environment | Microaqueous systems, organic solvents (e.g., petroleum ether, toluene) |
| Data compiled from various studies on enzymatic lactonization. capes.gov.brresearchgate.net |
Derivatives of 10,16-Dihydroxyhexadecanoic Acid in Plant Metabolism
In some plants, such as the tomato (Solanum lycopersicum), a major component of the cuticle is 10,16-dihydroxyhexadecanoic acid. researchgate.netmdpi.comnih.gov This compound, which features an additional hydroxyl group in the middle of the carbon chain, can be further metabolized. researchgate.netmdpi.com For instance, it can be oxidized to form derivatives like 16-hydroxy-10-oxo-hexadecanoic acid and 7-oxohexadecanedioic acid. researchgate.netmdpi.comvulcanchem.com These derivatives can then serve as monomers for the synthesis of a variety of biopolyesters. researchgate.netmdpi.com
Biological Functions and Physiological Roles of 16 Hydroxyhexadecanoic Acid
Role in Plant Physiology
In the realm of plant biology, 16-hydroxyhexadecanoic acid is indispensable for the formation and function of vital protective barriers. wikipedia.orgsmolecule.com It serves as a key monomeric building block for cutin and suberin, two complex biopolyesters that safeguard plants from the rigors of their environment. cdnsciencepub.comresearchgate.net
Contribution to Cuticle and Suberin Polymer Structure and Function
This compound is a primary constituent of cutin, the main structural component of the plant cuticle that covers the aerial parts of plants. cdnsciencepub.combiocyclopedia.comnih.gov Cutin is a polyester (B1180765) primarily composed of C16 and C18 hydroxy and hydroxyepoxy fatty acids. cdnsciencepub.commdpi.com The C16 family of cutin monomers, to which this compound belongs, is foundational to the cutin of many plant species. biocyclopedia.comscispace.com For instance, in Arabidopsis thaliana, it is a notable cutin monomer, and in the fruit cuticle of plants like tomatoes and cherries, C16 derivatives are the principal components. nih.govmdpi.com
The polymerization of monomers like this compound creates the resilient, cross-linked structure of cutin. researchgate.netscispace.com This structure is essential for the cuticle's function as a barrier. Suberin, a similar biopolymer found in underground organs, bark, and at sites of wounding, also incorporates this compound into its aliphatic domains. biocyclopedia.comwikipedia.org Suberin's composition often includes a higher proportion of very-long-chain fatty acids and phenolics compared to cutin, but the presence of C16 monomers like this compound is a shared feature. researchgate.netbiocyclopedia.com
| Polymer | Primary Monomer Families | Key Examples of Monomers | Role of this compound |
|---|---|---|---|
| Cutin | C16 and C18 hydroxy and epoxy fatty acids cdnsciencepub.combiocyclopedia.com | 10,16-dihydroxyhexadecanoic acid, 18-hydroxy-9,10-epoxy C18 acid, 9,10,18-trihydroxy C18 acid cdnsciencepub.com | A major monomer in the C16 family, foundational to the polymer structure. cdnsciencepub.comscispace.com |
| Suberin | Long-chain (C16–C28) ω-hydroxy fatty acids, α,ω-dicarboxylic acids, and phenolics biocyclopedia.comnih.gov | Ferulic acid, ω-hydroxy fatty acids, very-long-chain fatty acids biocyclopedia.comnih.gov | A component of the aliphatic polyester domains. biocyclopedia.com |
Protective Barriers against Environmental Stressors
The cutin and suberin polymers, built from this compound and other monomers, form crucial protective barriers against a variety of environmental challenges. smolecule.comresearchgate.net
Water Loss: The primary function of the cuticle is to act as a waterproof barrier, preventing uncontrolled water loss from the plant's surface. scispace.comnagwa.com This is vital for terrestrial plants to survive and thrive.
Pathogens: The cuticle serves as the first line of defense against pathogenic fungi and other microbes. nagwa.comfrontiersin.org By creating an impermeable layer, it physically obstructs the entry of pathogens into the plant's inner tissues. nagwa.com Interestingly, some fungal pathogens secrete enzymes called cutinases that can break down the cutin polymer by hydrolyzing the ester bonds, releasing monomers like this compound. cdnsciencepub.comfrontiersin.org The presence of these monomers can, in turn, signal the fungus to ramp up cutinase production, highlighting a dynamic interaction at this barrier. frontiersin.org
UV Radiation: The cuticle also provides protection against harmful UV radiation, shielding the delicate tissues underneath. smolecule.comscispace.com
Regulation of Gene Expression (e.g., GRP genes in Arabidopsis thaliana)
Beyond its structural role, this compound can also function as a signaling molecule. Research on Arabidopsis thaliana has shown that external application of 16-hydroxypalmitic acid (an alternative name for this compound) can induce the expression of specific genes. chemicalbook.comsigmaaldrich.comnih.gov
Notably, it triggers the expression of two glycine-rich protein (GRP) genes, AtGRP5 and AtGRP23. chemicalbook.comnih.govresearchgate.net GRPs are a diverse family of proteins, and the induction of these specific members suggests their involvement in plant defense responses, possibly mediated by signals from the cuticle, such as those generated during pathogenic attack. nih.govresearchgate.net The expression of another GRP gene, AtGRP3, which is structurally different, was not affected by the treatment. nih.gov This indicates a level of specificity in the signaling pathway. Furthermore, treatment with this compound also led to the accumulation of hydrogen peroxide (H₂O₂) and the expression of pathogen-related genes like PR-1 and PR-4, further supporting its role in activating plant defense mechanisms. nih.gov
Involvement in Fatty Acid Metabolism across Organisms
This compound is not only synthesized by plants but is also a metabolite in the fatty acid metabolism of animals. chemicalbook.comcaymanchem.com Its formation is a key step in the omega-oxidation pathway, which provides an alternative route for fatty acid breakdown. wikipedia.orgmicrobenotes.com
Omega-Oxidation Pathway in Animal Tissues
Omega-oxidation (ω-oxidation) is a metabolic process that occurs primarily in the endoplasmic reticulum of liver and kidney cells. nih.govallen.in It serves as a minor pathway for the catabolism of medium-chain fatty acids (10-12 carbons) but becomes more significant when the primary pathway, beta-oxidation, is impaired. wikipedia.orgmicrobenotes.com This pathway is also crucial for processing large or water-insoluble fatty acids that could otherwise be toxic. nih.gov
The process involves the oxidation of the omega (ω) carbon, which is the carbon atom most distant from the carboxyl group. wikipedia.orgmicrobenotes.com The pathway proceeds in three main steps:
Hydroxylation: The first and rate-limiting step is the introduction of a hydroxyl (-OH) group onto the ω-carbon of a fatty acid. wikipedia.orgallen.in In the case of palmitic acid, this results in the formation of this compound. caymanchem.com This reaction is catalyzed by a family of enzymes known as cytochrome P450 monooxygenases, which require molecular oxygen and NADPH. wikipedia.orgmicrobenotes.com
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde (-CHO) by an alcohol dehydrogenase, a reaction that uses NAD⁺ as a cofactor. wikipedia.orgbyjus.com
Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid (-COOH) by an aldehyde dehydrogenase, also requiring NAD⁺. wikipedia.orgbyjus.com The end product is a dicarboxylic acid (a fatty acid with a carboxyl group at both ends), which is more water-soluble and can be excreted or further metabolized. wikipedia.orgnih.gov
| Step | Substrate | Enzyme Class | Product | Cofactor(s) |
|---|---|---|---|---|
| 1. Hydroxylation | Palmitic Acid | Cytochrome P450 Monooxygenase wikipedia.orgmicrobenotes.com | This compound caymanchem.com | O₂, NADPH wikipedia.org |
| 2. Oxidation | This compound | Alcohol Dehydrogenase wikipedia.orgbyjus.com | 16-Oxohexadecanoic acid | NAD⁺ wikipedia.org |
| 3. Oxidation | 16-Oxohexadecanoic acid | Aldehyde Dehydrogenase wikipedia.orgbyjus.com | Hexadecanedioic acid (a dicarboxylic acid) | NAD⁺ wikipedia.org |
Relationship with Palmitic Acid Metabolism
This compound is a direct metabolite of palmitic acid (hexadecanoic acid). nih.govcaymanchem.com Palmitic acid is a common 16-carbon saturated fatty acid found in a wide variety of organisms. caymanchem.com The conversion of palmitic acid to this compound is achieved through ω-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes in both plants and animals. chemicalbook.comcaymanchem.com
In plants, this conversion is a crucial step in the biosynthesis of cutin monomers. nih.govcaymanchem.com In animals, this reaction is the entry point into the ω-oxidation pathway, which, as mentioned, serves as an alternative catabolic route to beta-oxidation. caymanchem.comwikipedia.orgmicrobenotes.com Therefore, the metabolism of this compound is intrinsically linked to the availability and processing of palmitic acid in the cell. caymanchem.com
Potential Roles in Human Health and Disease Research
This compound, also known as 16-hydroxypalmitic acid, is a hydroxylated fatty acid that is garnering attention for its potential roles in human health and disease. This omega-hydroxy long-chain fatty acid is derived from the hydroxylation of hexadecanoic acid (palmitic acid) and is found in various dietary sources, including plant products and dairy. hmdb.ca Its unique structure, featuring a hydroxyl group at the terminal carbon, underpins its involvement in diverse biological processes and its potential applications in biomedical research.
The presence and concentration of this compound in the human body have been explored as potential biomarkers for the consumption of certain foods. smolecule.com Biomarkers are valuable tools in nutritional science, offering objective measures of dietary exposure that can supplement self-reported data. nih.gov
Studies have proposed this compound as a potential biomarker for the intake of fruits, vegetables, and even beer. smolecule.com This is significant as it could help researchers more accurately assess dietary patterns and their links to health and disease outcomes. d-nb.info The primary dietary sources of this fatty acid are plant-based foods and cow's milk. hmdb.ca
Table 1: this compound as a Dietary Biomarker
| Dietary Source | Potential Biomarker Application | Significance |
|---|---|---|
| Fruits and Vegetables | Indicator of plant-based food consumption. hmdb.casmolecule.com | Allows for objective assessment of adherence to diets rich in fruits and vegetables. |
| Beer | Proposed as a specific biomarker for beer consumption. | May provide a reliable measure of alcohol intake from beer in epidemiological studies. |
Further research is necessary to fully validate the reliability and specificity of this compound as a dietary biomarker across different populations and dietary contexts. smolecule.com
This compound is involved in fundamental cellular processes, primarily through its role in fatty acid metabolism. In animal tissues, cytochrome P450 enzymes are responsible for the omega-hydroxylation of fatty acids like palmitic acid to form this compound. hmdb.ca This metabolic pathway is crucial for lipid homeostasis.
Recent research has begun to uncover more specific roles for this compound in cellular signaling. For instance, in a study on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), berberine (B55584) was found to regulate lipid metabolism, leading to a decrease in this compound levels in exosomes, which was associated with the promotion of apoptosis (programmed cell death) in these cells. mdpi.com This suggests a potential role for this compound in the pathology of inflammatory diseases.
Furthermore, integrated transcriptomic and metabolomic analyses in rice have shown that an increase in 16-hydroxyhexadecanoate is associated with programmed cell death and defense responses. mdpi.com While this research is in a plant model, it highlights the potential for this fatty acid to be involved in fundamental cellular stress and defense pathways that can be conserved across species. In a study on mice, elevated levels of this compound were observed in the liver of those fed photo-oxidized milk, which was linked to hepatic oxidative stress. nih.gov
The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it a valuable monomer for the synthesis of biodegradable polymers. smolecule.com These biopolyesters have potential applications in various biomedical fields due to their biocompatibility and biodegradability. nih.gov
Research in this area has focused on its use as a building block for creating novel materials. For example, it is a known monomer in the composition of plant-derived biopolyesters like cutin. scispace.commdpi.com The enzymatic polymerization of this compound can yield polyesters, although with different properties compared to those derived from more complex monomers like 10,16-dihydroxyhexadecanoic acid.
The synthesis of long-chain polyesters and polyamides using this compound as a monomer can result in materials with high crystallinity and thermal stability. These characteristics are desirable for applications in tissue engineering, surgical sutures, and controlled drug delivery systems. nih.gov
Table 2: Potential Biomedical Material Applications of this compound
| Application Area | Rationale | Research Focus |
|---|---|---|
| Biodegradable Polymers | Its monomeric structure allows for the creation of polyesters. smolecule.com | Synthesis of sustainable packaging and agricultural films. |
| Drug Delivery Systems | Biocompatibility and potential to enhance therapeutic efficacy. | Development of novel drug carriers and wound healing products. |
Preliminary research has begun to explore the direct therapeutic potential of this compound. Some studies have indicated that it may possess anticancer properties. For example, research has suggested that this compound can inhibit the growth of and induce apoptosis in human lung carcinoma cell lines.
Additionally, derivatives of this compound have been synthesized for use as radiotracers in medical imaging. These tracers can be used to evaluate fatty acid metabolism in the myocardium, which is important for diagnosing and studying heart conditions.
It is important to note that research into the therapeutic potential of this compound is still in its early stages.
Advanced Methodologies for the Study of 16 Hydroxyhexadecanoic Acid
Analytical Techniques for Identification and Quantification
Accurate analysis of 16-hydroxyhexadecanoic acid often requires sophisticated separation and detection methods due to its complex matrix and the presence of similar lipid molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the analysis of this compound.
GC-MS: This technique is widely used for the analysis of fatty acids. For this compound, derivatization is typically required to increase its volatility for gas chromatography. researchgate.net Trimethylsilyl (TMS) derivatives are common, and the analysis can be performed on a fused silica (B1680970) capillary column. researchgate.netmassbank.eu GC-MS provides both retention time data for identification and mass spectra for structural confirmation. In some applications, a retention time of approximately 14.25 minutes has been reported for the derivatized compound.
HPLC: Reverse-phase HPLC (RP-HPLC) is another effective method for separating this compound. sielc.com A common mobile phase consists of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com Detection can be achieved using an evaporative light-scattering detector (ELSD) or by derivatizing the hydroxyl and carboxyl groups for UV detection. researchgate.nettandfonline.com For instance, this compound has been observed to elute at 9.6 minutes under specific RP-HPLC conditions. researchgate.net
| Technique | Derivatization | Column Type | Mobile Phase/Carrier Gas | Detection Method |
|---|---|---|---|---|
| GC-MS | Trimethylsilylation (TMS) | Fused Silica Capillary (e.g., Zebron ZB-1ms) | Helium | Mass Spectrometry (MS) |
| HPLC | None or post-column derivatization | Reverse-Phase (e.g., C18, Newcrom R1) | Acetonitrile/Water/Acid (e.g., Formic Acid) | ELSD, UV (with derivatization) |
Spectroscopic techniques provide detailed structural information about this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for elucidating the structure of this compound. Key ¹H NMR signals include a triplet at approximately 3.6 ppm corresponding to the protons of the hydroxymethyl group (-CH₂OH). tandfonline.com ¹³C NMR shows a characteristic signal for the carboxyl carbon at around 176.7 ppm and the carbon bearing the hydroxyl group at about 62.4 ppm. bmrb.io
Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography, is crucial for confirming the molecular weight and fragmentation pattern. The molecular ion of this compound has a mass-to-charge ratio (m/z) of 272.235. In negative ion mode ESI-MS/MS, a prominent precursor ion is observed at m/z 271.2273 ([M-H]⁻). massbank.eu Electron ionization (EI) mass spectra of the underivatized molecule show characteristic fragment ions at m/z values such as 254, 242, and 98 (base peak). chemicalbook.com
| Technique | Key Signals/Fragments (m/z) | Reference |
|---|---|---|
| ¹H NMR | ~3.6 ppm (t, -CH₂OH) | tandfonline.com |
| ¹³C NMR | ~176.7 ppm (C=O), ~62.4 ppm (C-OH) | bmrb.io |
| ESI-MS (-) | 271.2273 ([M-H]⁻) | massbank.eu |
| EI-MS | 272 (M⁺), 254, 242, 98 (base peak) | chemicalbook.com |
To improve the analytical performance of chromatographic methods, various derivatization strategies are employed.
Silylation: As mentioned, trimethylsilylation is a common method for GC analysis, targeting both the hydroxyl and carboxyl functional groups to increase volatility and thermal stability. massbank.euthermofisher.com
Methylation: The carboxyl group can be converted to a methyl ester using reagents like trimethylsilyldiazomethane. tandfonline.comtandfonline.com This is particularly useful in methods where the hydroxyl group is subsequently derivatized for UV detection in HPLC.
UV-Active Derivatization: For sensitive HPLC-UV detection, hydroxyl groups can be reacted with reagents like 4-nitrobenzoyl chloride (4-NBC) to form UV-absorbing esters. tandfonline.comtandfonline.com This requires the prior protection of the carboxyl group, for example, through methylation. tandfonline.comtandfonline.com
Enzymatic and Cell-Free System Investigations
Understanding the biosynthesis and enzymatic modification of this compound is facilitated by in vitro studies using purified enzymes or reconstituted pathways.
The biosynthesis of this compound, a key monomer of plant cutin, involves enzymes such as cytochrome P450-dependent fatty acid ω-hydroxylases. lipidmaps.orgcaymanchem.com The reconstitution of these pathways in vitro allows for the detailed study of enzyme kinetics and substrate specificity. For instance, the ω-hydroxylation of palmitic acid can be studied using microsomal preparations containing the relevant cytochrome P450 enzymes and requiring cofactors like NADPH and molecular oxygen. ebi.ac.uk Such systems have demonstrated that the reaction is inhibited by carbon monoxide, a classic inhibitor of cytochrome P450 enzymes. ebi.ac.uk Furthermore, acyl-CoA synthetases are used to activate fatty acids to their CoA esters, which are the substrates for enzymes like glycerol-3-phosphate acyltransferases (GPATs) involved in the subsequent steps of cutin biosynthesis. oup.com
Lipases are versatile enzymes used in vitro for various transformations of this compound.
Polyesterification: Lipases, such as lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435), can catalyze the polycondensation of this compound to form polyesters. nih.govacs.org Studies have shown that this compound exhibits high reactivity in these bulk polymerizations, achieving a high degree of polymerization. acs.org
Lactonization: Lipases can also catalyze the intramolecular esterification (lactonization) of this compound to form the macrocyclic lactone, hexadecanolide. tandfonline.com The yield of this reaction is influenced by factors such as the choice of lipase, solvent, and water activity. tandfonline.comresearchgate.net Lipases from Candida antarctica and Pseudomonas fluorescens have been identified as particularly effective for this transformation. researchgate.net The reaction often competes with intermolecular esterification, leading to the formation of oligomers. tandfonline.com
| Reaction Type | Enzyme Example | Product(s) | Key Findings |
|---|---|---|---|
| Polyesterification | Candida antarctica lipase B (Novozym 435) | Poly(this compound) | High reactivity and degree of polymerization (~120) in bulk reactions at 90°C. acs.org |
| Lactonization | Candida antarctica lipase, Pseudomonas fluorescens lipase | Hexadecanolide, oligomers | Yield is dependent on reaction conditions; competes with intermolecular esterification. tandfonline.comresearchgate.net |
Genetic and Molecular Biology Approaches
Genetic and molecular biology techniques have become indispensable for elucidating the complex pathways and regulatory networks governing the biosynthesis and physiological roles of this compound. These approaches allow for the identification of key genes, the functional characterization of enzymes, and the exploration of the compound's influence on gene expression.
Gene Expression Studies Related to this compound Induction
The presence of this compound, a primary monomer of cutin, can trigger changes in gene expression, particularly in the context of plant-pathogen interactions and developmental processes. nih.gov Research indicates that this compound can induce the expression of genes associated with plant defense mechanisms. For instance, in the fungal pathogen Botrytis cinerea, the cutin monomer this compound induces the expression of the cutinase A gene (cutA), while glucose represses it. nih.gov This suggests a mechanism where the pathogen detects the host's cutin barrier and upregulates the enzymes needed for penetration.
In Arabidopsis thaliana, this compound has been used to induce the expression of two Glycine-Rich Protein (GRP) genes, AtGRP5 and AtGRP23. chemicalbook.com Furthermore, studies on cutin biosynthesis gene expression have revealed complex regulatory networks. In Arabidopsis seeds, the expression of key cutin biosynthesis genes such as BODYGUARD1 (BDG1), GLYCEROL-3-PHOSPHATE ACYLTRANSFERASE4 (GPAT4), and LONG-CHAIN ACYL-COA SYNTHETASE2 (LACS2) is repressed under low gibberellin (GA) conditions, indicating hormonal control over the pathway. researchgate.net In barley, a mutant (Cer-GN1) with significantly downregulated levels of this compound also showed downregulation of two novel genes, HvMSTRG.29184 and HvMSTRG.29185, which encode a long-chain fatty acid omega-monooxygenase (CYP704B1) responsible for its synthesis. mdpi.com
| Gene(s) | Organism | Inducer/Condition | Effect on Expression | Research Focus | Reference(s) |
| cutA | Botrytis cinerea | This compound | Induction | Pathogen-host interaction | nih.gov |
| AtGRP5, AtGRP23 | Arabidopsis thaliana | This compound | Induction | Plant development/defense | chemicalbook.com |
| BDG1, GPAT4, LACS2 | Arabidopsis thaliana | Low Gibberellin (GA) | Repression | Hormonal regulation of cutin biosynthesis | researchgate.net |
| HvMSTRG.29184, HvMSTRG.29185 (CYP704B1) | Hordeum vulgare (Barley) | Cer-GN1 mutation | Downregulation | Regulation of cuticular wax synthesis | mdpi.com |
Mutational Analysis of Biosynthetic Enzymes
Mutational analysis has been a powerful tool for dissecting the biosynthetic pathway of this compound and the subsequent assembly of the cutin polymer. By studying mutants with defects in specific enzymes, researchers have been able to assign functions to genes and understand the physiological consequences of impaired cutin formation. frontiersin.orgresearchgate.net
The biosynthesis of cutin monomers from C16 and C18 fatty acids occurs in the endoplasmic reticulum and involves key enzymatic steps like ω-hydroxylation, catalyzed by cytochrome P450 monooxygenases, and acyltransfer, catalyzed by acyltransferases. frontiersin.org
Cytochrome P450 Monooxygenases: Mutations in genes encoding these enzymes often lead to a significant reduction in ω-hydroxy fatty acids. The lacerata (lcr) mutant of Arabidopsis has a defect in the CYP86A8 gene, which impairs the ω-hydroxylation of fatty acids and results in developmental abnormalities like organ fusions. pnas.org Similarly, in rice, a mutation in CYP704B2 disrupts the ω-hydroxylation of C16 and C18 fatty acids, leading to defective anther cutin and pollen exine formation. nih.gov
| Mutant Name | Gene | Enzyme Function | Organism | Key Phenotype | Reference(s) |
| lcr | CYP86A8 | Cytochrome P450 ω-hydroxylase | Arabidopsis thaliana | Impaired fatty acid ω-hydroxylation, organ fusions | pnas.org |
| cyp704B2 | CYP704B2 | Cytochrome P450 ω-hydroxylase | Oryza sativa (Rice) | Defective anther cutin, reduced cutin monomers | nih.gov |
| gpat4/8 | GPAT4/GPAT8 | Glycerol-3-phosphate acyltransferase | Arabidopsis thaliana | Defective cutin biosynthesis | plos.orgpnas.org |
| cd1 (cus1) | CUS1 | Cutin synthase (GDSL lipase/hydrolase) | Solanum lycopersicum (Tomato) | Drastically reduced fruit cutin content | nih.govnih.gov |
| dcr | DCR | Diacylglycerol acyltransferase | Arabidopsis thaliana | Defective cuticular ridges, altered cutin organization | nih.govnih.gov |
| bdg | BDG | α/β-hydrolase fold protein | Arabidopsis thaliana | Reduced cutin monomer load in leaves and flowers | nih.gov |
| gpat6-a | SlGPAT6 | Glycerol-3-phosphate acyltransferase | Solanum lycopersicum (Tomato) | Abolished GPAT activity, altered fruit cuticle | oup.com |
Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies
The chemical synthesis of analogs and derivatives of this compound is a critical strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent molecule, researchers can probe the specific functional groups and structural features that are essential for its biological activity. This approach has been applied to investigate potential therapeutic applications and to understand enzymatic mechanisms.
For example, to explore anticancer properties, derivatives of the natural product podophyllotoxin (B1678966) were synthesized by coupling it with various fatty acids, including this compound. nih.gov The resulting analogs were then tested for their in vitro cytotoxicity against a panel of human cancer cell lines. This SAR study revealed that most of the fatty acid analogs were cytotoxic to cancerous cells but not to normal cells, in contrast to the parent compound podophyllotoxin, which has dose-limiting side effects. nih.gov
In another study aimed at developing inhibitors for the Trypanosome Alternative Oxidase (TAO), a potential drug target for African trypanosomiasis, this compound was used as a starting material to synthesize a "keto" analog. nih.govresearchgate.net This synthesis was designed to replace a metabolically labile amide bond with a more stable keto group, allowing researchers to understand the importance of the amide bond for binding to the enzyme's active site. nih.gov
Furthermore, to expand the understanding of the antiproliferative activity of hydroxy fatty acids, various chiral regioisomers of hydroxypalmitic acids were synthesized. mdpi.com This work, which included the synthesis of (R)- and (S)- isomers with the hydroxyl group at different positions, contributes to a more complete picture of the structure-activity relationships governing their effects on cancer cell growth. mdpi.com
| Starting Material | Synthesized Analog/Derivative | Research Area | Key Finding/Purpose | Reference(s) |
| This compound | Podophyllotoxin-fatty acid ester | Anticancer activity | Synthesized analog showed cytotoxicity against cancer cells but not normal cells. | nih.gov |
| This compound | 16-(4-Cyanophenoxy)hexadecanoic acid and subsequent "keto" analogs | Enzyme inhibitor development (Trypanosome Alternative Oxidase) | To understand the role of the amide bond in inhibitor binding by replacing it with a keto functional group. | nih.govresearchgate.net |
| Various precursors | Chiral regioisomers of hydroxypalmitic acid (e.g., 6-HPA, 8-HPA) | Antiproliferative activity | To extend structure-activity relationship knowledge; identified 6-(S)-HPA as having potent activity. | mdpi.com |
Interactions and Broader Biological Contexts of 16 Hydroxyhexadecanoic Acid
Interactions with Other Lipids and Biomolecules
16-Hydroxyhexadecanoic acid, also known as juniperic acid, is a primary monomeric component of cutin, the polyester (B1180765) framework of the plant cuticle that covers the aerial parts of plants. cdnsciencepub.comgoogle.comoup.com Within the complex three-dimensional matrix of cutin, this ω-hydroxy fatty acid plays a crucial structural role through the formation of ester bonds. oup.comnih.gov The terminal hydroxyl group at the C-16 position and the carboxyl group at the C-1 position enable it to form linear polyester chains through intermolecular esterification. csic.es
This capacity for forming ester linkages is fundamental to the polymerization of cutin. cdnsciencepub.com Research has shown that the self-assembly of this compound is significantly different from that of its non-hydroxylated counterpart, palmitic acid. The presence of the terminal hydroxyl group facilitates head-to-tail interactions, where the hydroxyl group of one molecule interacts with the carboxylic acid group of another, promoting the formation of well-organized, multilayered structures. csic.es This is in contrast to the simpler, less organized layers formed by palmitic acid. csic.es
In addition to linear chain extension, this compound interacts with other cutin monomers, which are often polyhydroxylated C16 and C18 fatty acids. cdnsciencepub.com For instance, in tomato cutin, which is rich in 9(10),16-dihydroxyhexadecanoic acid, this compound is incorporated into the polymer network. oup.comnih.gov The esterification can occur at both the primary (ω-hydroxyl) and secondary (mid-chain) hydroxyl groups of these other monomers, leading to a branched and cross-linked polymer. nih.gov This intricate network of ester bonds creates a flexible yet robust barrier. oup.com
Suberin, a similar biopolymer found in underground parts of plants, bark, and wound-healing tissues, also contains this compound as a component of its aliphatic domain. smolecule.commdpi.com Like in cutin, it contributes to the formation of the polyester matrix that provides a protective barrier. cdnsciencepub.comsmolecule.com
| Component | Role of this compound | Key Interactions |
| Cutin | Primary monomer | Forms linear polyester chains via intermolecular ester linkages (head-to-tail). cdnsciencepub.comcsic.es |
| Cross-linker with other monomers | Interacts with polyhydroxylated fatty acids to create a branched, 3D network. nih.gov | |
| Suberin | Aliphatic domain component | Contributes to the polyester matrix, similar to its role in cutin. smolecule.commdpi.com |
While the primary role of this compound is associated with extracellular polymers like cutin and suberin, some evidence suggests a potential role in membrane stabilization. foodb.ca Fatty acids are integral components of biological membranes, and their derivatives can influence membrane properties. The amphiphilic nature of this compound, with its polar carboxyl and hydroxyl groups and a long nonpolar hydrocarbon chain, allows it to interact with the lipid bilayers of cell membranes. smolecule.com
Studies on the anti-inflammatory activity of plant extracts have identified this compound as a compound with human red blood cell (HRBC) membrane stabilization activity. researchgate.net This activity is often used as an in vitro measure of anti-inflammatory potential, as the stabilization of lysosomal membranes is a key mechanism in reducing the inflammatory response. While the precise mechanism is not fully elucidated, it is hypothesized that the fatty acid incorporates into the lipid bilayer, altering its fluidity and resistance to lysis.
Ecosystemic and Agricultural Implications
The structural integrity of the plant cuticle, to which this compound is a major contributor, is paramount for plant survival. smolecule.com This polymeric layer serves as a critical barrier against a multitude of environmental stressors.
One of its primary functions is the prevention of water loss, thereby protecting the plant from desiccation. smolecule.com The hydrophobic nature of the cutin polymer, built from monomers like this compound, minimizes uncontrolled water transpiration from the plant's surface.
The cuticle also provides a physical barrier against pathogen invasion. smolecule.com Fungi and bacteria must first penetrate this layer to infect the plant. A robust and well-formed cuticle can prevent or delay infection. cdnsciencepub.com Furthermore, monomers of cutin, including this compound, can be released by fungal enzymes called cutinases during attempted infection. nih.gov These released monomers can then act as signaling molecules, or Damage-Associated Molecular Patterns (DAMPs), that trigger the plant's immune response. nih.govnih.gov
Additionally, the cuticle offers protection against UV radiation. smolecule.com Studies have also linked the biosynthesis of this compound and other cuticular components to resistance against abiotic stresses like salinity. frontiersin.org For example, in certain oat cultivars, the downregulation of this compound was observed under saline-alkali stress, suggesting a role in the plant's adaptation mechanisms. frontiersin.org Conversely, a decrease in this compound in barley mutants was associated with reduced cuticular wax and a glossy, wax-deficient phenotype, which can impact stress tolerance. mdpi.com
| Stress Factor | Role of this compound in Resistance |
| Drought | A key monomer in the hydrophobic cutin polymer, which reduces water loss. smolecule.com |
| Pathogens | Forms a physical barrier in the cuticle; its release can signal a defense response. nih.gov |
| UV Radiation | Contributes to the protective cuticular layer. smolecule.com |
| Salinity | Its metabolic regulation is implicated in the plant's adaptation to salt stress. frontiersin.org |
The protective functions of this compound and its parent polymer, cutin, have prompted research into their potential use in agriculture to enhance plant health and protection. smolecule.com Given that these are natural plant-derived molecules, they represent a promising avenue for developing environmentally friendly biocontrol products. google.comnih.gov
Extracts rich in cutin monomers, including this compound, have been shown to possess a dual mode of action against fungal pathogens. nih.gov For instance, hydroxy fatty acids extracted from tomato pomace demonstrated the ability to both directly inhibit the growth of the fungus Venturia inaequalis (which causes apple scab) and to elicit the plant's own defense responses. nih.gov This elicitor activity involves the induction of plant defense-related gene expression.
The use of such extracts aligns with the principles of sustainable agriculture and a circular bioeconomy, as they can be derived from abundant agricultural waste products like tomato and apple pomaces. nih.gov Formulations containing these hydroxy fatty acids can be developed as stable aqueous dispersions for application on crops. nih.gov Furthermore, this compound itself has been identified as a co-formulant in some plant protection products, valued for its surfactant properties that can enhance product performance. tandfonline.com
Emerging Research Areas
The unique properties of this compound position it as a molecule of interest in several emerging research fields. A significant area of exploration is its use as a monomer for the synthesis of novel bioplastics and biodegradable polymers. smolecule.comresearchgate.net As a bifunctional molecule (containing both a carboxyl and a hydroxyl group), it is a suitable building block for creating long-chain polyesters. These bio-based polymers could offer a sustainable alternative to petroleum-based plastics. Research has explored the enzymatic synthesis of oligoesters and copolymers using this compound, aiming to create materials with specific properties for applications such as drug delivery. researchgate.net
Another area of growing interest is its role in metabolic studies and medical research. Derivatives of this compound have been synthesized as radiotracers to evaluate fatty acid metabolism in the myocardium, highlighting its potential in medical imaging. There is also early-stage research investigating its potential anticancer properties, with some studies indicating it can inhibit cell growth and induce apoptosis in certain cancer cell lines.
Further investigation into the genetic regulation of this compound biosynthesis in plants is also a key research frontier. mdpi.com Understanding the genes and pathways that control its production, such as the cytochrome P450 enzymes responsible for its synthesis, could lead to new strategies for genetically engineering crops with enhanced stress resistance. mdpi.comcaymanchem.com
Antibacterial Activity of this compound
Recent scientific investigations have identified the antibacterial properties of this compound, also known as juniperic acid. nih.gov Previously, its primary recognized biological role was as a key monomer in the formation of cutin, the protective polyester layer on plants. guidechem.comsmolecule.com However, research has now established its inhibitory effects against certain bacteria.
A study involving the bioassay-guided fractionation of extracts from the invasive tree of heaven (Ailanthus altissima) led to the isolation of this compound. nih.govnih.gov This compound, along with five others, was tested for its antibacterial efficacy. nih.gov The research newly described the antibacterial effect of this compound, which exhibited a minimum inhibitory concentration (MIC) of 66.7 µg/mL against the Gram-positive bacterium Bacillus subtilis. nih.gov All of the isolated compounds, with the exception of 16-feruloyloxypalmitic acid, demonstrated activity against B. subtilis. nih.govkmcongress.com
While direct studies on a wide range of microbes are still emerging, the broader class of hydroxy fatty acids is recognized for its potential as antibacterial agents. guidechem.com Furthermore, derivatives of this compound have shown antimicrobial action. Sophorolipids, a class of microbial glycolipids, produced by fermentation using palmitic acid result in molecules containing this compound moieties. uc.edu These particular sophorolipids (SL-p) demonstrated broad-spectrum antibacterial activity, inhibiting various Gram-positive and Gram-negative bacteria with a MIC of 19.5 μg/mL. uc.edu
Table 1: Documented Antibacterial Activity of this compound
| Test Organism | Minimum Inhibitory Concentration (MIC) | Source(s) |
|---|
This table reflects direct activity of the isolated compound.
Exploration in Bio-Polyester Synthesis
This compound is a significant monomer in the field of green polymer chemistry due to its natural abundance as a component of plant cutin and its bifunctional nature, containing both a terminal hydroxyl and a carboxylic acid group. acs.orgoup.com This structure allows it to undergo self-polycondensation to form linear polyesters. acs.org
The synthesis of polyesters from this compound has been achieved through various methods, including enzymatic catalysis, which is considered a green chemistry approach. researchgate.net Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), have been effectively used to polymerize long-chain ω-hydroxy acids like this compound. nih.govnih.gov In bulk polymerization at higher temperatures, these enzymatic reactions can produce polyesters with a degree of polymerization (DP) exceeding 100. nih.gov Homopolymers of this compound, also known as estolides, have been synthesized with a DP of up to 10 in organic media. researchgate.net
Research has also focused on creating copolymers to tailor the properties of the resulting bioplastics. acs.orgresearchgate.net
Copolymerization with ε-caprolactone: Copolymers of this compound and ε-caprolactone have been successfully synthesized, achieving higher polymerization degrees of up to 15 units. researchgate.netresearchgate.net
Cross-linking with Glycerol (B35011): To mimic the structure of natural cutin, polyesters have been synthesized using this compound as the matrix and glycerol as a cross-linking agent. acs.org The self-polycondensation of this compound alone yielded a polyester (PHHA) with a number average molar mass (M̄n) of 8293 g/mol and a mass average molar mass (M̄w) of 20,165 g/mol . acs.org
The terminal hydroxyl group on this compound facilitates linear chain growth, which can result in polyesters with high crystallinity and thermal stability. These characteristics make it a valuable monomer for developing sustainable alternatives to conventional petroleum-based plastics.
Table 2: Examples of Polyesters Synthesized from this compound
| Polymer Type | Synthesis Method | Key Findings | Molecular Weight/DP | Source(s) |
|---|---|---|---|---|
| Homopolymer | Lipase-catalyzed polymerization | High reactivity observed. | DP > 100 | nih.govnih.gov |
| Homopolymer (Estolide) | Lipase in organic media | - | DP up to 10 | researchgate.net |
| Homopolymer (PHHA) | Self-polycondensation | - | M̄n = 8293 g/mol ; M̄w = 20165 g/mol | acs.org |
| Copolymer with L-malic acid | Lipase-catalyzed (Novozyme 435) | Best results with 2:1 molar excess of this compound. | M̄w > 3000 Da | researchgate.net |
| Copolymer with ε-caprolactone | Lipase-catalyzed | - | DP up to 15 | researchgate.net |
Future Directions and Research Opportunities
Elucidation of Uncharacterized Enzymatic Mechanisms
The biosynthesis of 16-hydroxyhexadecanoic acid from palmitic acid is primarily initiated by cytochrome P450 (CYP) monooxygenases, which catalyze the omega-hydroxylation step. This crucial reaction requires molecular oxygen and a reducing agent, typically NADPH. While the general pathway is understood, several enzymatic mechanisms remain to be fully elucidated.
Further research is necessary to identify and characterize the specific CYP isozymes responsible for this reaction in different plant species and even within different tissues of the same plant. Understanding the substrate specificity, kinetic properties, and regulatory mechanisms of these enzymes will provide a more complete picture of cutin and suberin biosynthesis.
Following its formation, this compound can be further oxidized to 16-oxohexadecanoic acid by alcohol dehydrogenase, and subsequently to hexadecanedioic acid by ω-oxoacid dehydrogenase. The precise characterization of these dehydrogenases, including their genetic encoding and regulation, is an area ripe for investigation. Unraveling these enzymatic details is critical for a comprehensive understanding of the metabolic fate of this compound.
Table 1: Key Enzymes in this compound Metabolism and Areas for Future Research
| Enzyme Class | Reaction Catalyzed | Known Cofactors/Requirements | Key Research Questions |
| Cytochrome P450 Monooxygenases | Palmitic acid → this compound | O₂, NADPH | Identification of specific isozymes in various organisms, understanding of regulatory mechanisms. |
| Alcohol Dehydrogenase | This compound → 16-Oxohexadecanoic acid | NAD⁺ | Characterization of specific isozymes and their genetic regulation. |
| ω-Oxoacid Dehydrogenase | 16-Oxohexadecanoic acid → Hexadecanedioic acid | NAD⁺ | Elucidation of enzyme structure, function, and regulation. |
Comprehensive Physiological Profiling in Diverse Organisms
The primary physiological role of this compound is well-established in plants as a key component of the cutin polymer, which forms a protective barrier on the aerial surfaces of plants. This layer is crucial for preventing water loss and protecting against environmental stresses. It is also a component of suberin, a similar protective polymer found in plant cell walls, particularly in roots.
However, the physiological roles of this compound in other organisms are less understood. It is known to be a metabolite of palmitic acid in animals and humans, produced through the action of cytochrome P450 enzymes. caymanchem.com Yet, its specific functions in animal tissues remain an area of active investigation. Future research should focus on a comprehensive physiological profiling of this compound in a wide range of organisms, from microbes to mammals. This could involve metabolomic studies to determine its concentration in various tissues and biofluids under different physiological and pathological conditions. Such studies could reveal novel biological functions and its potential as a biomarker for certain metabolic states.
Translational Research for Biomedical and Agricultural Applications
The unique chemical structure of this compound and its derivatives presents opportunities for translational research in both the biomedical and agricultural sectors.
In the biomedical field, its derivatives are being explored as building blocks for the synthesis of novel biopolyesters. mdpi.com These materials could have applications in drug delivery, tissue engineering, and as biocompatible coatings for medical devices. For example, 10,16-dihydroxyhexadecanoic acid, a related compound isolated from tomato cuticles, has been used to synthesize various monomers, dimers, and trimers that could serve as precursors for a range of biopolymers. mdpi.com Further research into the polymerization of this compound and its derivatives could lead to the development of new biomaterials with tailored properties.
In agriculture, a deeper understanding of the role of this compound in plant cutin could inform the development of strategies to enhance plant resilience. Manipulating the biosynthesis of this compound could potentially lead to crops with improved drought tolerance or resistance to pathogens. Furthermore, understanding how plant pathogens degrade cutin, which is rich in this compound, could lead to the development of novel and targeted crop protection agents.
Development of Sustainable Production Methods
Currently, this compound is primarily obtained through extraction from plant sources or chemical synthesis. However, these methods can be inefficient and environmentally unfriendly. The development of sustainable production methods is therefore a key area for future research.
Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae offers a promising avenue for the bio-based production of this compound and other fatty acid-derived molecules. lbl.gov By introducing and optimizing the necessary biosynthetic pathways in these microbial hosts, it may be possible to achieve high-yield production from renewable feedstocks. lbl.gov This would involve expressing the relevant cytochrome P450 monooxygenases and potentially other enzymes to convert simple carbon sources into the desired product.
Recent advancements in cell-free protein synthesis and high-throughput screening methods could accelerate the process of engineering these metabolic pathways. northwestern.edu These technologies allow for the rapid testing of numerous enzyme variants and pathway combinations to identify the most efficient production routes. northwestern.edu The use of thermotolerant enzymes could also enhance the stability and reusability of biocatalysts in industrial-scale production processes. acs.org
Q & A
Q. What methodologies are recommended for structural elucidation of 16-hydroxyhexadecanoic acid?
Structural characterization typically employs:
- Mass Spectrometry (GC-MS/LC-MS): Fragmentation patterns (e.g., m/z 272.235 for the molecular ion) and retention times (e.g., 14.25 min in GC-MS) confirm molecular weight and functional groups .
- Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR resolve hydroxyl and carboxyl group positions, with distinct shifts for the ω-hydroxy moiety (δ ~3.6 ppm for -CH2OH) .
- IUPAC Nomenclature and SMILES Notation: Systematic naming (this compound) and SMILES (OCCCCCCCCCCCCCCCC(O)=O) ensure unambiguous identification .
Q. What is the biological significance of this compound in plant cuticles?
As a primary component of cutin, it forms ester-linked polyesters that:
- Enhance Hydrophobicity: Reduces water loss via crosslinking with glycerol and other hydroxy fatty acids .
- Defense Mechanisms: Acts as a barrier against pathogens and UV radiation, as shown in Arabidopsis studies where mutants deficient in cuticular ridges exhibit susceptibility .
Q. How can researchers quantify this compound in biological matrices?
- Derivatization-GC/MS: Silylation (e.g., BSTFA) improves volatility, enabling detection of trimethylsilyl (TMS) derivatives with characteristic fragmentation (e.g., m/z 343 for [M-57]+) .
- LC-MS/MS: Positive-ion mode with QTOF analyzers detects precursor ions (m/z 273.2 [M+H]+) and product ions (m/z 255.2 [M+H-H2O]+) .
Advanced Research Questions
Q. How can contradictory data on enzymatic hydroxylation sites (terminal vs. subterminal) be resolved?
- Substrate-Specific Assays: Use cytochrome P450 isoforms (e.g., CYP52A3) to compare ω-hydroxylation of hexadecanoic acid vs. 1-hexadecanol. GC-EIMS with silylation confirms exclusive terminal oxidation (no subterminal fragments detected) .
- Isotopic Labeling: Track incorporation of 18O or deuterium into hydroxyl groups during in vitro reactions .
Q. Why does this compound incorporate into triacylglycerols (TAGs) in yeast but not 10,16-dihydroxyhexadecanoic acid?
- Enzyme Specificity: Soluble diacylglycerol acyltransferase (At5g23940) in yeast selectively esterifies mono-hydroxy fatty acids. TAG incorporation is confirmed via ESI-MS lipid profiling of mutant yeast strains .
- Steric Hindrance: The dihydroxy structure of 10,16-dihydroxyhexadecanoic acid may block active-site binding in acyltransferases .
Q. How should researchers address conflicting metabolomic data on this compound as a biomarker?
- Multi-Cohort Validation: In renal fibrosis studies, low VIP scores (0.00) and high p-values (1.59) suggest weak statistical significance. Cross-validate using orthogonal methods (e.g., stable isotope dilution LC-MS) .
- Contextual Analysis: Beer consumption biomarker studies require controlling for dietary sources (e.g., plant oils) to avoid false positives .
Q. What experimental designs resolve discrepancies in in vitro vs. in vivo hydroxylation efficiency?
- Competitive Inhibition Assays: Co-incubate hexadecanoic acid with 1-hexadecanol in microsomal preparations. Measure kinetic parameters (e.g., Vmax = 69 min<sup>-1</sup> for hexadecanal oxidation) to identify rate-limiting steps .
- Transgenic Models: Overexpress CYP450 enzymes in plant mutants (e.g., Arabidopsis dcr) to assess cuticle restoration and hydroxy fatty acid accumulation .
Methodological Notes
- Data Reproducibility: Use NIST-certified reference standards (CAS 506-13-8) for calibration .
- Contamination Mitigation: Avoid plasticware; hydroxy fatty acids adsorb to polystyrene. Use glass or PTFE containers .
- Ethical Compliance: Adhere to OSHA safety protocols for handling irritants (skin/eye protection, ventilation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
